5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Catalog No.
S3357958
CAS No.
1874200-71-1
M.F
C22H15NO8
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1...

CAS Number

1874200-71-1

Product Name

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

IUPAC Name

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C22H15NO8

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C22H15NO8/c23-18-9-10(11-3-13(19(24)25)7-14(4-11)20(26)27)1-2-17(18)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9H,23H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

PUZBJBMUFJIHTL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Fluorescent Probe:

  • 2'-ATPTC exhibits strong fluorescence, emitting light at a specific wavelength (around 515 nanometers). This property allows scientists to use it as a fluorescent probe in biological imaging and sensing applications [1].
  • By attaching 2'-ATPTC to molecules of interest, researchers can track their location and movement within cells or tissues. This technique helps visualize and study various biological processes [1].

Material Science:

  • The chemical structure of 2'-ATPTC allows it to bind to other molecules and self-assemble into ordered structures. This property makes it a potential candidate for developing new functional materials with specific properties [].
  • Researchers are exploring the use of 2'-ATPTC in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices [].

Organic Chemistry:

  • 2'-ATPTC serves as a building block for the synthesis of more complex organic molecules. Its unique combination of functional groups makes it a versatile platform for exploring new chemical reactions and creating novel materials [].
  • Scientists are studying the use of 2'-ATPTC in the synthesis of molecular sensors, catalysts, and pharmaceuticals [].

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its intricate structure featuring multiple carboxylic acid groups. Its molecular formula is C22H14O8, and it belongs to the terphenyl tetracarboxylic acids family. The compound exhibits a unique arrangement of functional groups that contribute to its chemical properties and potential applications in various fields, including materials science and organic chemistry.

Due to its functional groups:

  • Oxidation: This can lead to the formation of additional carboxylic acids or ketones.
  • Reduction: The compound may be reduced to form alcohols or aldehydes.
  • Substitution Reactions: Halogen atoms or other substituents can be introduced onto the aromatic rings through electrophilic aromatic substitution reactions.

These reactions are significant in synthetic organic chemistry, allowing for the modification and development of new compounds.

The synthesis of 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Terphenyl Core: This is achieved through a Suzuki coupling reaction between a dibromoarene and a boronic acid derivative.
  • Introduction of Carboxylic Acid Groups: The terphenyl core undergoes oxidation using reagents like potassium permanganate or chromium trioxide under acidic conditions to introduce carboxylic acid groups at specific positions.
  • Purification: The final product is purified via recrystallization or column chromatography to ensure high purity.

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several notable applications:

  • Materials Science: It serves as a precursor for synthesizing metal-organic frameworks (MOFs), leveraging its multiple carboxylic acid groups for coordination with metal ions.
  • Organic Chemistry: This compound acts as a building block for more complex organic molecules, facilitating various synthetic pathways.
  • Biological Research: Potential uses in drug development and biological assays due to its ability to interact with biomolecules .

Interaction studies involving 5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid are essential for understanding its biological effects. Such studies could focus on:

  • Binding Affinity: Investigating how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action: Understanding how it influences biochemical pathways.
  • Toxicity Assessments: Evaluating any potential toxic effects on cells or organisms.

These studies are crucial for assessing the compound's viability in pharmaceutical applications.

Similar Compounds

Compound NameMolecular FormulaUnique Features
1,2-Benzenedicarboxylic Acid (Phthalic Acid)C8H6O4Simple structure with two carboxylic groups
1,3-Benzenedicarboxylic Acid (Isophthalic Acid)C8H6O4Similar structure but different positional isomer
1,4-Benzenedicarboxylic Acid (Terephthalic Acid)C8H6O4Another positional isomer with industrial applications

Uniqueness

5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its terphenyl backbone and the presence of multiple carboxylic acid groups. This configuration provides distinct chemical properties and reactivity compared to simpler benzenedicarboxylic acids. Its structural complexity allows for the formation of intricate coordination networks and enhances its utility in scientific research and industrial applications .

XLogP3

2.6

Dates

Last modified: 08-19-2023

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